molecular formula C13H26N2O2 B1404945 1-Boc-4-(aminomethyl)-4-ethylpiperidine CAS No. 1158758-98-5

1-Boc-4-(aminomethyl)-4-ethylpiperidine

Cat. No. B1404945
M. Wt: 242.36 g/mol
InChI Key: LTCVVNLACZFQSW-UHFFFAOYSA-N
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Description

1-Boc-4-(aminomethyl)-4-ethylpiperidine is a chemical compound with the molecular formula C11H22N2O2 . It is a colorless to yellow liquid or low melting solid . This compound is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists . It is also used as an inhibitor for aspartic acid protease and Kinesin spindle protein .


Molecular Structure Analysis

The molecular structure of 1-Boc-4-(aminomethyl)-4-ethylpiperidine includes elements such as carbon, hydrogen, nitrogen, and oxygen . The exact structure can be represented by the SMILES string: CC©©OC(=O)N1CCC(CN)CC1 .


Physical And Chemical Properties Analysis

1-Boc-4-(aminomethyl)-4-ethylpiperidine has a boiling point of 237-238°C and a density of 1.013 g/mL at 25°C . Its refractive index is 1.473 . The compound is also characterized by a molar refractivity of 59.7±0.3 cm³ .

Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

1-Boc-4-(aminomethyl)-4-ethylpiperidine is a versatile building block in organic synthesis, particularly in the creation of 4-substituted 3-aminopiperidines, which have high potential for biological activity. Schramm, Pavlova, Hoenke, and Christoffers (2009) developed a multigram synthesis of orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, starting from basic materials like pyridine and benzyl chloride (Schramm, Pavlova, Hoenke, & Christoffers, 2009). Similarly, Verniest et al. (2010) described an efficient synthesis of fluorinated azaheterocycles like 4-aminomethyl-4-fluoropiperidines, which serve as bifunctional building blocks for fluorinated pharmaceutical compounds (Verniest et al., 2010).

Application in Peptide Synthesis

Pascal, Sola, Labéguère, and Jouin (2000) synthesized 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, showcasing its utility as a building block for peptidomimetics and combinatorial chemistry. They illustrated its properties by synthesizing an AmAbz-containing branched pseudopeptide (Pascal, Sola, Labéguère, & Jouin, 2000).

In Pharmaceutical Synthesis

Jiang, Song, and Long (2004) described a method for synthesizing 4-substituted-4-aminopiperidine derivatives, which are key building blocks for CCR5 antagonists, a class of HIV-1 entry inhibitors. They employed isonipecotate as a starting material and used a Curtius rearrangement for the key step (Jiang, Song, & Long, 2004).

Safety And Hazards

1-Boc-4-(aminomethyl)-4-ethylpiperidine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also considered very toxic to aquatic life . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and storing in a well-ventilated place .

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-ethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-13(10-14)6-8-15(9-7-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCVVNLACZFQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(aminomethyl)-4-ethylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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